molecular formula C10H13ClFNO2 B13687279 (2R,3S)-2-Amino-3-(3-fluorophenyl)butanoic Acid Hydrochloride

(2R,3S)-2-Amino-3-(3-fluorophenyl)butanoic Acid Hydrochloride

Cat. No.: B13687279
M. Wt: 233.67 g/mol
InChI Key: QULSIYVKVXVLLO-UHFFFAOYSA-N
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Description

(2R,3S)-2-Amino-3-(3-fluorophenyl)butanoic Acid Hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-(3-fluorophenyl)butanoic Acid Hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved efficiency compared to traditional batch processes . These systems allow for the precise introduction of reagents and the maintenance of optimal reaction conditions, resulting in higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-(3-fluorophenyl)butanoic Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2R,3S)-2-Amino-3-(3-fluorophenyl)butanoic Acid Hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-(3-fluorophenyl)butanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group enhances its binding affinity and selectivity, while the amino group facilitates interactions with active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2R,3S)-2-Amino-3-(3-fluorophenyl)butanoic Acid Hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its stability and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

2-amino-3-(3-fluorophenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-6(9(12)10(13)14)7-3-2-4-8(11)5-7;/h2-6,9H,12H2,1H3,(H,13,14);1H

InChI Key

QULSIYVKVXVLLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)C(C(=O)O)N.Cl

Origin of Product

United States

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